2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane

Description

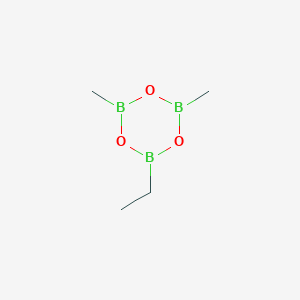

2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane is a cyclic triboron compound featuring a six-membered boroxine ring with alternating boron and oxygen atoms. The substituents at the 2-, 4-, and 6-positions include one ethyl and two methyl groups. Boroxines are widely used in cross-coupling reactions, catalysis, and polymer synthesis due to their boron-mediated reactivity .

Properties

CAS No. |

727708-56-7 |

|---|---|

Molecular Formula |

C4H11B3O3 |

Molecular Weight |

139.6 g/mol |

IUPAC Name |

2-ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C4H11B3O3/c1-4-7-9-5(2)8-6(3)10-7/h4H2,1-3H3 |

InChI Key |

PHXGHSIICKBICE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OB(OB(O1)CC)C)C |

Origin of Product |

United States |

Preparation Methods

Dehydration of Boronic Acids

- Thermal Dehydration: Heating the boronic acid under reduced pressure or in the presence of a drying agent drives the equilibrium toward boroxine formation by removing water. This method is widely used due to its simplicity.

- Chemical Dehydration: Use of dehydrating agents or ligands that facilitate water removal and stabilize the boroxine ring can improve yields and selectivity without harsh conditions.

Ligand-Facilitated Trimerization

- Addition of Lewis bases such as amines, pyridines, or other nitrogen donors can promote boroxine formation by stabilizing the intermediate or product complexes. This approach allows boroxine synthesis under milder conditions and higher yields without aggressive thermal dehydration.

Specific Preparation of this compound

While direct literature on the exact synthesis of this compound is scarce, its preparation can be inferred from general boroxine synthesis protocols and related substituted boroxines.

Starting Materials

- The synthesis begins with the corresponding boronic acid precursor: 2-ethyl-4,6-dimethylboronic acid or its equivalents.

- Purity and handling under inert atmosphere (nitrogen or argon) are crucial to prevent hydrolysis or side reactions.

Dehydration Procedure

- The boronic acid is subjected to thermal dehydration under reduced pressure (vacuum) at elevated temperatures (typically 100–140 °C) to remove water and promote cyclotrimerization into the boroxine ring.

- Alternatively, a drying agent or ligand may be added to facilitate water removal and stabilize the boroxine product.

Purification

- The crude boroxine is purified by sublimation or column chromatography to remove unreacted boronic acid and side products.

- Sublimation under vacuum at controlled temperatures (e.g., 100–140 °C) is effective for obtaining pure crystalline boroxine derivatives.

Experimental Data and Analysis

Spectroscopic Characterization

Typical characterization of boroxines includes:

| Technique | Expected Data for this compound |

|---|---|

| [^1H NMR](pplx://action/followup) | Signals corresponding to ethyl and methyl substituents; chemical shifts consistent with alkyl groups attached to boron |

| [^13C NMR](pplx://action/followup) | Peaks for methyl and ethyl carbons; chemical shifts in line with alkyl boroxines |

| [^11B NMR](pplx://action/followup) | Resonance typically near 30–33 ppm indicating trigonal planar boron in boroxine ring |

| Mass Spectrometry | Molecular ion peak matching the calculated molecular weight of the boroxine derivative |

| IR Spectroscopy | Characteristic B–O stretching vibrations near 1300 cm⁻¹; absence of O–H stretch confirming dehydration |

Structural Parameters

- B–O bond lengths in alkyl-substituted boroxines, including ethyl derivatives, are approximately 1.384 Å.

- B–C bond lengths are about 1.565 Å, showing minimal effect of substituents on ring size and geometry.

Comparative Table of Preparation Methods for Alkyl-Substituted Boroxines

| Method | Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Thermal Dehydration | Heating under vacuum (100–140 °C) | Simple, no reagents needed | Requires high temperature, possible decomposition | Moderate to high (varies) |

| Chemical Dehydration | Use of drying agents or ligands | Milder conditions, improved yield | Additional reagents, purification needed | High |

| Ligand-Facilitated Trimerization | Addition of Lewis bases (amines, pyridines) | High yield, mild conditions | Requires ligand removal, cost | High |

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boron-oxygen complexes.

Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.

Substitution: Substitution reactions can occur at the boron or carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen complexes, while reduction reactions may produce boron-hydrogen compounds.

Scientific Research Applications

2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane involves its interaction with various molecular targets and pathways. The boron atoms in the compound can form stable complexes with oxygen and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Trimethylboroxine (2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane)

- CAS No.: 823-96-1

- Molecular Formula : C₃H₉B₃O₃

- Molecular Weight : 125.54 g/mol

- Physical Properties : Solid (99% purity), stable under inert conditions .

- Applications :

- Reactivity : High reactivity due to electron-deficient boron centers, but steric hindrance from methyl groups limits interactions with bulky substrates.

Trimethoxyboroxine (2,4,6-Trimethoxy-1,3,5,2,4,6-trioxatriborinane)

- CAS No.: 102-24-9

- Molecular Formula : C₃H₉B₃O₆

- Molecular Weight : 173.53 g/mol

- Physical Properties : Colorless liquid, moisture-sensitive, boiling point 130°C .

- Applications :

- Intermediate in organic synthesis, particularly for methoxy-substituted boronic acids.

- Reactivity : Lower stability compared to alkyl-substituted boroxines due to hydrolytic sensitivity of methoxy groups.

Triphenylboroxine (2,4,6-Triphenyl-1,3,5,2,4,6-trioxatriborinane)

- CAS No.: 3262-89-3

- Molecular Formula : C₁₈H₁₅B₃O₃

- Molecular Weight : 311.74 g/mol

- Applications :

- Reactivity : Reduced reactivity compared to trimethylboroxine due to steric bulk of phenyl groups, but enhanced stability under ambient conditions.

Trivinylboroxine (2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane)

- CAS No.: 95010-17-6 (pyridine complex)

- Molecular Formula: C₁₁H₁₄B₃NO₃ (pyridine adduct)

- Molecular Weight : 240.67 g/mol

- Applications :

- Reactivity : Highly reactive due to electron-deficient vinyl groups; prone to dimerization without stabilizing ligands.

Comparative Analysis

Structural and Electronic Effects

| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|

| 2-Ethyl-4,6-dimethyl | Ethyl, Methyl | ~149.6 (estimated) | Moderate steric hindrance; lipophilic |

| Trimethylboroxine | Methyl | 125.54 | High reactivity, limited steric hindrance |

| Triphenylboroxine | Phenyl | 311.74 | High steric bulk, enhanced stability |

| Trimethoxyboroxine | Methoxy | 173.53 | Hydrolytically sensitive, polar substituents |

| Trivinylboroxine | Vinyl | 240.67 (complex) | Electron-deficient, polymerization-prone |

Biological Activity

2-Ethyl-4,6-dimethyl-1,3,5-trioxane, also known as 4,6-Dimethyl-2-ethyl-1,3,5-trioxane, is a cyclic trioxane compound with the molecular formula and a molecular weight of approximately 146.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 146.18 g/mol |

| CAS Number | 24261-86-7 |

| Synonyms | Dimethylethyltrioxane, 6-Ethyl-2,4-dimethyl-1,3,5-trioxane |

Biological Activity Overview

Research into the biological activity of 2-Ethyl-4,6-dimethyl-1,3,5-trioxane is limited but suggests several potential applications:

- Antimicrobial Activity : Some studies indicate that trioxanes may exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : Preliminary studies have suggested that certain trioxane derivatives can induce apoptosis in cancer cell lines. This effect is attributed to oxidative stress and the generation of reactive oxygen species (ROS).

- Antiparasitic Properties : Trioxanes are structurally related to artemisinin, a well-known antimalarial drug. Research indicates that similar compounds may exhibit activity against various parasitic infections.

Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy investigated the antimicrobial properties of various trioxanes against common pathogens. The findings indicated that 2-Ethyl-4,6-dimethyl-1,3,5-trioxane showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on human cancer cell lines revealed that 2-Ethyl-4,6-dimethyl-1,3,5-trioxane exhibited cytotoxic effects at concentrations above 20 µM. The mechanism was linked to increased levels of ROS and subsequent activation of apoptotic pathways.

Table: Summary of Biological Activities

Q & A

Q. What spectroscopic and computational methods are recommended for structural characterization of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane?

Structural characterization of this boron-containing heterocyclic compound involves:

- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR spectra to confirm substituent positions and boron coordination geometry. For example, the InChI key (e.g.,

GGSSZVWESZQFOZ-UHFFFAOYSA-N) and molecular descriptors from PubChem can guide spectral interpretation . - Infrared (IR) Spectroscopy : Identify B-O and B-C stretching frequencies (~1,300–1,000 cm⁻¹) to verify the trioxatriborinane ring structure .

- X-ray Crystallography : Resolve the crystal structure to determine bond angles and spatial arrangement, critical for understanding reactivity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Refer to safety data sheets (SDS) for analogous trioxatriborinane derivatives, which emphasize avoiding ignition sources due to potential flammability .

- First-Aid Measures : In case of inhalation or contact, immediately move to fresh air, rinse with water, and consult a physician. SDS guidelines for similar compounds recommend documenting exposure details (e.g., CAS 13460-51-0) for medical evaluation .

- Ventilation : Conduct synthesis and handling in a fume hood to mitigate vapor inhalation risks .

Advanced Research Questions

Q. How can experimental design be optimized to study the catalytic activity of this compound in cross-coupling reactions?

- Factorial Design : Use a 2<sup>k</sup> factorial approach to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For instance, replicate conditions from related boronates (e.g., 4,4,6-trimethyl derivatives) to identify optimal reaction parameters .

- Control Experiments : Compare catalytic efficiency against commercial catalysts (e.g., palladium complexes) using kinetic studies (e.g., GC-MS monitoring).

- Mechanistic Probes : Employ isotopic labeling (e.g., <sup>10</sup>B) or DFT calculations to elucidate boron’s role in transition-state stabilization .

Q. What methodologies resolve contradictions in reported stability data under varying humidity and temperature conditions?

- Controlled Environmental Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC purity checks. Compare results with structurally similar compounds (e.g., 4,4,6-trimethyl-2-(trifluoropropenyl)-dioxaborinane) to identify degradation pathways .

- Data Reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., trace moisture in solvents). Reference theoretical frameworks from , which emphasize aligning experimental conditions with thermodynamic models .

Q. How can the compound’s potential in porous material synthesis be systematically evaluated?

- Porosity Analysis : Use nitrogen adsorption-desorption isotherms (BET/BJH methods) to measure surface area and pore size distribution. Compare with boron-based MOFs or COFs .

- Functionalization Strategies : Graft the trioxatriborinane core onto silica or polymer matrices via Suzuki-Miyaura coupling, adapting protocols from boronate ester syntheses .

- Performance Metrics : Test gas adsorption (e.g., CO₂) or catalytic selectivity in flow reactors, aligning with membrane technology frameworks in CRDC subclass RDF2050104 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.